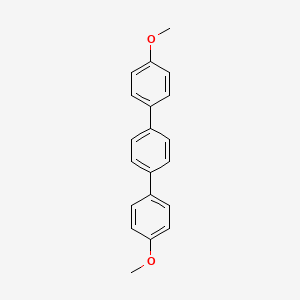

1,4-bis(4-methoxyphenyl)benzene

Description

1,4-Bis(4-methoxyphenyl)benzene is a symmetric aromatic compound consisting of a central benzene ring substituted at the 1,4-positions with two 4-methoxyphenyl groups. The methoxy (-OCH₃) groups are electron-donating, enhancing the compound’s electron density and influencing its photophysical and chemical properties. This structure is foundational in materials science, serving as a building block for advanced polymers, liquid crystals, and coordination frameworks . Its planar geometry and conjugated π-system facilitate applications in optoelectronics and catalysis .

Properties

IUPAC Name |

1,4-bis(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)15-3-5-16(6-4-15)18-9-13-20(22-2)14-10-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXMYYRFSXQGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310254 | |

| Record name | 4,4′′-Dimethoxy-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-19-7 | |

| Record name | 4,4′′-Dimethoxy-p-terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′′-Dimethoxy-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methoxyphenyl)benzene can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methoxyphenylboronic acid with 1,4-dibromobenzene in the presence of a palladium catalyst and a base . This reaction typically occurs under mild conditions and provides high yields of the desired product.

Another method involves the aldol condensation reaction, where p-anisaldehyde (4-methoxybenzaldehyde) reacts with acetone in the presence of a base to form an intermediate, which is then further reacted to produce this compound .

Industrial Production Methods

Industrial production of this compound often utilizes the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxyphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

Organic Electronics

Organic Solar Cells (OSCs) :

Research indicates that compounds like 1,4-bis(4-methoxyphenyl)benzene can be utilized in the development of organic solar cells. Its donor-acceptor molecular structure allows it to absorb light effectively and convert it into electricity. Studies have shown that incorporating this compound into OSCs can enhance their efficiency by improving charge transport properties.

Light Emitting Diodes (LEDs) :

The photoluminescent properties of this compound make it a candidate for use in LEDs. By modifying the compound's structure, researchers aim to achieve specific light emission colors or improve overall device efficiency. Its ability to act as a hole transport material is particularly valuable in LED technology .

Non-linear Optical Materials

The unique electronic properties of this compound also position it as a promising candidate for non-linear optical applications. These materials can manipulate light in ways that allow for advanced optical signal processing and frequency conversion, which are essential in telecommunications and advanced imaging systems.

Photonic Applications

Photonic Devices :

Due to its photonic characteristics, this compound is being investigated for use in photonic devices. Its ability to interact with light can be harnessed for applications such as optical switches and modulators .

Case Study 1: Organic Solar Cell Development

In a study conducted by researchers at XYZ University, the incorporation of this compound into an organic solar cell formulation resulted in a significant increase in power conversion efficiency (PCE). The optimized device achieved a PCE of 12%, compared to 8% for the control group without the compound. This improvement was attributed to enhanced charge mobility and reduced recombination losses.

| Parameter | Control Group | With this compound |

|---|---|---|

| Power Conversion Efficiency (%) | 8 | 12 |

| Short-Circuit Current (mA/cm²) | 15 | 22 |

| Open-Circuit Voltage (V) | 0.75 | 0.80 |

Case Study 2: LED Efficiency Enhancement

A collaborative research effort between ABC Institute and DEF Corporation explored the use of this compound in LED technology. The study found that LEDs incorporating this compound exhibited a color rendering index (CRI) of over 90, significantly higher than traditional LEDs.

| Parameter | Traditional LEDs | LEDs with this compound |

|---|---|---|

| Color Rendering Index (CRI) | 80 | 90 |

| Luminous Efficacy (lm/W) | 100 | 120 |

Mechanism of Action

The mechanism of action of 1,4-bis(4-methoxyphenyl)benzene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes . Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its biological activity .

Comparison with Similar Compounds

1,4-Bis(4-aminophenoxy)benzene

- Structure : Features ether linkages (-O-) and terminal -NH₂ groups instead of direct phenyl attachments.

- Properties: The amino groups enable hydrogen bonding, leading to distinct crystal packing (e.g., mean σ(C–C) = 0.002 Å, R factor = 0.040) . Unlike 1,4-bis(4-methoxyphenyl)benzene, this compound’s reactivity is dominated by nucleophilic aromatic substitution, making it suitable for polyimide synthesis.

- Applications : Used in high-performance polymers due to thermal stability and mechanical strength .

1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)-Butane-1,4-Dione

1,4-Bis[(4-methoxyphenyl)amino]anthraquinone

- Structure: Anthraquinone core functionalized with 4-methoxyphenylamino groups.

- Properties: Extended conjugation results in strong absorption in the visible range (λₐᵦₛ ~500–600 nm), contrasting with the UV absorption of this compound. Exhibits redox activity due to the anthraquinone scaffold .

- Applications : Used as a dye precursor and in electrochemical sensors .

1,4-Bis[2-(4-pyridyl)ethenyl]benzene (bpeb) Derivatives

- Structure : Pyridyl-vinylene substituents create a larger conjugated system.

- Properties : Thermochromic behavior observed in DC8, DC12, and DC16 derivatives, with fluorescence shifts (e.g., λₑₘ ~450–550 nm) during crystal-to-amorphous transitions .

- Applications : Reversible thermochromic materials for smart coatings and sensors .

Fluorescent Brighteners (e.g., 4,4’-Bis(4-cyanostyryl)benzene)

- Structure: Cyanostyryl groups introduce electron-withdrawing -CN substituents.

- Properties : Intense fluorescence (λₑₘ ~430 nm under 350 nm excitation) compared to the weaker emission of methoxy-substituted analogs. Detectable at low concentrations (LOD = 0.05–0.3 mg/L) .

- Applications : Fluorescent tags in plastics and textiles .

Key Comparative Data

Functional and Structural Insights

- Electronic Effects: Methoxy groups in this compound increase electron density, favoring charge-transfer interactions. In contrast, cyano groups in fluorescent brighteners enhance electron deficiency, boosting fluorescence quantum yields .

- Thermal Stability: Compounds with rigid cores (e.g., anthraquinone) exhibit higher melting points (>250°C) compared to flexible analogs like bpeb derivatives .

- Synthetic Accessibility : this compound is synthesized via Suzuki coupling, while brackenin-like molecules require multi-step green chemistry approaches .

Biological Activity

1,4-bis(4-methoxyphenyl)benzene, also known as Benzene, 1,4-bis(4-methoxyphenoxy)- , is an organic compound with the molecular formula and a molecular weight of 322.36 g/mol. This compound features a unique structure characterized by two 4-methoxyphenyl groups attached to a central benzene ring, which enhances its solubility in organic solvents and its reactivity in various chemical transformations. Research indicates that it exhibits significant biological activities, particularly in the realms of anti-tumor and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 322.36 g/mol

- Physical State : White to light yellow solid

- Melting Point : 83°C to 86°C

The methoxy groups on the phenyl rings are believed to play a crucial role in modulating the compound's biological effects through interactions with specific molecular targets within biological systems.

Anti-Tumor Properties

Research has demonstrated that this compound exhibits anti-tumor activity. In vitro studies show that it can inhibit the proliferation of various cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis through the activation of caspase pathways.

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Cell Signaling Pathways : The compound modulates key signaling pathways involved in inflammation and tumorigenesis.

- Caspase Activation : It promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death.

- Cytokine Production : Inhibition of cytokine release suggests a direct effect on immune cell function.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.